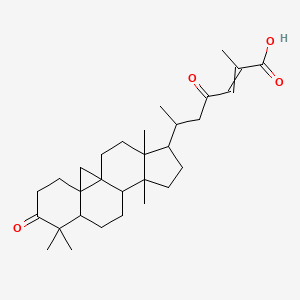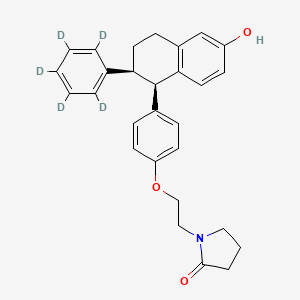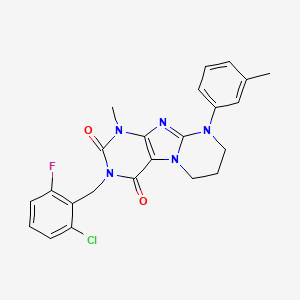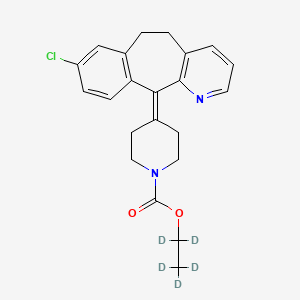
Loratadine-d5 (ethyl-d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loratadine-d5 (ethyl-d5) is a deuterated form of loratadine, a second-generation antihistamine commonly used to treat allergic reactions. The deuterium labeling in Loratadine-d5 (ethyl-d5) makes it a valuable tool in pharmacokinetic studies and other scientific research applications. The molecular formula of Loratadine-d5 (ethyl-d5) is C22H18D5ClN2O2, and it has a molecular weight of 387.92 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Loratadine-d5 (ethyl-d5) involves the incorporation of deuterium atoms into the ethyl group of loratadine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of loratadine with deuterated ethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve loratadine in a suitable solvent, such as dimethylformamide (DMF).
- Add deuterated ethyl iodide and potassium carbonate to the solution.
- Reflux the mixture for several hours.
- Purify the product using column chromatography to obtain Loratadine-d5 (ethyl-d5).
Industrial Production Methods
Industrial production of Loratadine-d5 (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous monitoring to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Loratadine-d5 (ethyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated loratadine derivatives.
Wissenschaftliche Forschungsanwendungen
Loratadine-d5 (ethyl-d5) is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways of loratadine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of loratadine.
Industry: Applied in the development of new antihistamine drugs and formulations.
Wirkmechanismus
Loratadine-d5 (ethyl-d5) exerts its effects by acting as a selective inverse agonist for peripheral histamine H1-receptors. Histamine release is a key mediator in allergic reactions, and loratadine blocks the binding of histamine to these receptors, thereby preventing the typical symptoms of allergies such as itching, swelling, and redness . The deuterium labeling does not alter the mechanism of action but provides a means to study the pharmacokinetics and dynamics of the compound in greater detail.
Vergleich Mit ähnlichen Verbindungen
Loratadine-d5 (ethyl-d5) is compared with other deuterated and non-deuterated antihistamines:
Desloratadine: An active metabolite of loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: A non-sedating antihistamine with a different mechanism of action.
Loratadine-d5 (ethyl-d5) is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C22H23ClN2O2 |
|---|---|
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
JCCNYMKQOSZNPW-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Kanonische SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


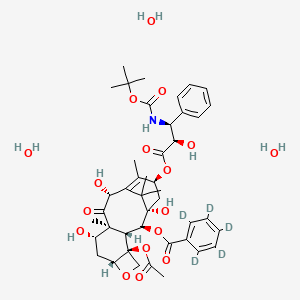
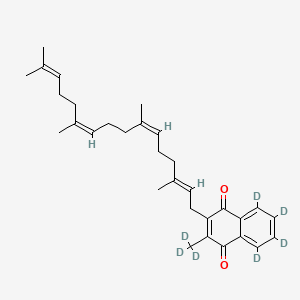

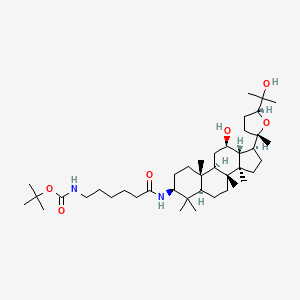
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
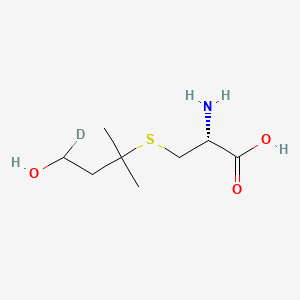
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
